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Compound of Interest

Compound Name: Asoxime chloride monohydrate

CAS No.: 82504-20-9

Cat. No.: B12780931 Get Quote

Executive Summary
Asoxime chloride (HI-6) stands as a critical bis-pyridinium oxime reactivator, engineered

specifically to reverse acetylcholinesterase (AChE) inhibition induced by organophosphorus

nerve agents (e.g., Soman, VX). Unlike mono-pyridinium oximes (e.g., Pralidoxime), HI-6

features a dual-pyridinium core linked by an ether bridge, a structural innovation that enhances

its affinity for the AChE active site. This guide provides a rigorous technical analysis of its

molecular structure, weight characteristics, and the analytical protocols required for its

validation in drug development.

Molecular Architecture & Stereochemistry[1]
The pharmacological potency of Asoxime chloride is derived from its specific "Hagedorn oxime"

geometry. The molecule is composed of two distinct pyridinium rings connected by a

dimethylether linkage.

Structural Components[2][3]
Ring A (The Reactivator): A pyridinium ring substituted at the 2-position with a

hydroxyiminomethyl group (aldoxime).[1] This is the nucleophilic engine responsible for

displacing the organophosphate from the serine residue of AChE.
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Ring B (The Stabilizer): A pyridinium ring substituted at the 4-position with a carbamoyl

(amide) group. This ring assists in orientation within the enzyme gorge.

The Linker: An oxydimethylene (ether) bridge connecting the ring nitrogens. This flexible

linker allows the molecule to span the catalytic and peripheral anionic sites of AChE.

Stereochemical Criticality
The oxime group (

) exhibits geometric isomerism.

E-isomer (trans): The thermodynamically stable and biologically active form.

Z-isomer (cis): Less active.[1]

Note: Synthesis typically yields the E-isomer, but exposure to UV light can induce

photoisomerization. Analytical methods must be capable of resolving these isomers.

Physicochemical Profiling & Weight Analysis
Precise molecular weight determination is non-trivial due to the compound's hygroscopic nature

and the existence of multiple hydration states.

Quantitative Data Summary
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Parameter Value / Description Notes

IUPAC Name

1-[[[4-

(aminocarbonyl)pyridinio]meth

oxy]methyl]-2-

[(hydroxyimino)methyl]pyridiniu

m dichloride

Chemical Formula Anhydrous Salt

Cation Formula
Active Pharmaceutical

Ingredient (API) Core

Molecular Weight (Anhydrous) 359.21 g/mol Standard reference value

Molecular Weight

(Monohydrate)
377.22 g/mol

Common solid-state form (

)

Exact Mass (Cation) 288.1222 Da
For Mass Spectrometry (m/z

144.06 for z=2)

Solubility >15 mg/mL (Water)
Highly hydrophilic due to bis-

quaternary nature

pKa ~7.2 (Oxime group)
Physiological pH allows partial

ionization to oximate anion

Hydration & Salt Stoichiometry
In a research setting, the monohydrate form is frequently encountered. Failure to account for

the water of crystallization (approx. 5% by weight) will result in stoichiometric errors during

solution preparation.

Calculation Correction:

Stability & Degradation Dynamics
Asoxime chloride is inherently unstable in aqueous solutions at neutral or basic pH. The

degradation is driven by nucleophilic attack on the methylene carbons of the ether bridge.[2]
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Degradation Pathway Visualization
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Figure 1: Degradation pathway of Asoxime Chloride. The primary failure mode is the scission of

the central ether linkage, yielding two mono-pyridinium species.

Analytical Characterization Protocols
To ensure scientific integrity, the following self-validating protocols should be employed.

Protocol A: High-Performance Liquid Chromatography
(HPLC)
Purpose: Purity assessment and quantification of the parent compound vs. degradation

products. Challenge: HI-6 is a bis-quaternary cation (highly polar), causing it to elute poorly (or

tail) on standard C18 columns without modification.
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Methodology:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 250 mm.

Mobile Phase:

Buffer: 10 mM Phosphate buffer adjusted to pH 2.5 (Critical: Acidic pH suppresses silanol

ionization and stabilizes the molecule).

Ion Pairing Agent: Add 5 mM Sodium 1-octanesulfonate (OSA) to improve retention and

peak shape.

Ratio: Buffer:Acetonitrile (85:15 v/v).

Flow Rate: 1.0 mL/min.

Detection: UV-Vis at 270 nm (carbamoyl absorption) and 300 nm (oxime absorption).

Self-Validation Step: Inject a standard of Isonicotinamide. If the method is valid,

Isonicotinamide (degradation product) must resolve with a resolution factor (

) > 1.5 relative to the HI-6 peak.

Protocol B: LC-MS/MS for Molecular Weight
Confirmation
Purpose: Definitive identification of the cationic mass and isotopic pattern analysis.

Methodology:

Ionization: Electrospray Ionization (ESI) in Positive Mode.

Direct Infusion/LC: Use a mobile phase of 0.1% Formic Acid in Water/Methanol.

Target Ions:

Since HI-6 is a dication (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12780931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


), the dominant peak in MS is often observed at m/z 144.1 (corresponding to

).

Look for the singly charged adduct

at m/z 287.1 (loss of a proton from the oxime group, forming a zwitterion).

Isotopic Pattern: The presence of two chlorine counterions (in the solid salt) is not seen in

the cationic MS spectrum, but if analyzing the salt adducts, the characteristic

isotope pattern (9:6:1 ratio for Cl2) might be observed in negative mode or specific adducts.

Storage and Handling Recommendations
Based on the stability profile:

Lyophilized Powder: Store at -20°C. Stable for years.

Reconstituted Solution: Use immediately. If storage is required, maintain pH between 2.0–3.0

and store at 4°C.

Warning: Do not autoclave solutions of HI-6. Sterilization must be achieved via 0.22 µm

filtration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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